“(3,5-Difluorophenyl)methanesulfonyl chloride” is a chemical compound with the empirical formula C7H5ClF2O2S . It has a molecular weight of 226.63 . This compound is typically used for research and development purposes .
The molecular structure of “(3,5-Difluorophenyl)methanesulfonyl chloride” is represented by the SMILES string Fc1cc(F)cc(CS(Cl)(=O)=O)c1
. This indicates that the compound contains a benzene ring with two fluorine atoms at positions 3 and 5, and a methanesulfonyl chloride group attached to the benzene ring .
The synthesis of (3,5-Difluorophenyl)methanesulfonyl chloride typically involves the reaction of 3,5-difluoroaniline with methanesulfonyl chloride. The following steps outline a common synthetic route:
The molecular structure of (3,5-Difluorophenyl)methanesulfonyl chloride features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions. The structure can be represented as follows:
(3,5-Difluorophenyl)methanesulfonyl chloride can participate in various chemical reactions due to its electrophilic nature:
The mechanism of action for (3,5-Difluorophenyl)methanesulfonyl chloride primarily involves nucleophilic attack on the electrophilic sulfur atom by nucleophiles. The general mechanism can be outlined as follows:
This mechanism is crucial for understanding how this compound functions in organic synthesis and medicinal chemistry.
It is classified as harmful if swallowed or inhaled and causes severe skin burns and eye damage .
(3,5-Difluorophenyl)methanesulfonyl chloride has several important applications in scientific research and industry:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2